Ethyl 5-[(4-ethylphenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate
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Description
Ethyl 5-[(4-ethylphenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate is a chemical compound with the molecular formula C27H25NO7S . It has an average mass of 507.555 Da and a monoisotopic mass of 507.135162 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as melting point, boiling point, density, and solubility. Unfortunately, the search results do not provide specific information on these properties for this compound .Scientific Research Applications
Catalysis and Synthesis
Ethyl 5-[(4-ethylphenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate is utilized in various synthesis processes. For instance, it is involved in the synthesis of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates, which is catalyzed by 4-(4′-diamino-di-phenyl)-sulfone supported on hollow magnetic mesoporous Fe3O4@SiO2 nanoparticles. This process is notable for its wide range of products, excellent yields, reusability of the catalyst, and environmental benignity (Safaei‐Ghomi et al., 2017).
Chemical Reactions and Derivatives
The compound is also used in the formation of various chemical derivatives. One example includes its role in the facile synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, achieved through a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate (Gao et al., 2011).
Anti-HIV Activity
Additionally, it contributes to the creation of compounds with potent anti-HIV-1 activity. Ethyl 2-alkyl-4-aryl-3-oxobutyrates derived from this compound, when condensed with thiourea and treated with chloroacetic acid, lead to the synthesis of 5-alkyl-6-(arylmethyl)uracils. These uracils, when further processed, yield compounds exhibiting significant activity against HIV-1 (Danel et al., 1996).
Organic Chemistry Research
The compound is also involved in organic chemistry research, such as in the study of 3,5-bis(trifluoromethyl)phenyl sulfones in the direct Julia-Kocienski olefination, where its derivatives play a role in reactions with carbonyl compounds (Alonso et al., 2005).
Photolysis and Enamine Formation
The compound's photolysis in the presence of phenols, enols, anilines, enamines, aryl thiols, and thioenols results in the formation of enamines, leading to the synthesis of various benzo and five-membered ring systems (Prager & Williams, 1996).
properties
IUPAC Name |
ethyl 5-[(4-ethylphenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO7S/c1-4-19-11-14-22(15-12-19)36(31,32)28(27(30)35-21-9-7-6-8-10-21)20-13-16-24-23(17-20)25(18(3)34-24)26(29)33-5-2/h6-17H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXISAAPNMUPVIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OCC)C)C(=O)OC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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